molecular formula C4H5NaO4S2 B1604224 Sodium dimercaptosuccinate CAS No. 71799-86-5

Sodium dimercaptosuccinate

Cat. No.: B1604224
CAS No.: 71799-86-5
M. Wt: 204.2 g/mol
InChI Key: BCWRXLLYMXFJDY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium dimercaptosuccinate can be synthesized by reacting acetylenedicarboxylic acid with sodium thiosulfate or thioacetic acid, followed by hydrolysis . The reaction typically involves the following steps:

    Reaction with Sodium Thiosulfate: Acetylenedicarboxylic acid is reacted with sodium thiosulfate in an aqueous medium.

    Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Sodium dimercaptosuccinate undergoes various chemical reactions, including:

    Oxidation: The thiol groups in this compound can be oxidized to form disulfide bonds.

    Reduction: The compound can also undergo reduction reactions, where the disulfide bonds are reduced back to thiol groups.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include disulfide derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium dimercaptosuccinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium dimercaptosuccinate involves its ability to bind to heavy metals through its thiol groups. The compound forms stable complexes with heavy metals, which are then excreted from the body through urine. This chelation process helps to reduce the toxic effects of heavy metals and prevent their accumulation in tissues .

Comparison with Similar Compounds

Sodium dimercaptosuccinate is similar to other chelating agents, such as:

This compound is unique in its high specificity for certain heavy metals and its relatively low toxicity, making it a preferred choice for treating heavy metal poisoning .

Properties

IUPAC Name

sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWRXLLYMXFJDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])S)(C(=O)O)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992458
Record name Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71799-86-5
Record name Succinic acid, 2,3-dimercapto-, sodium salt, meso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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